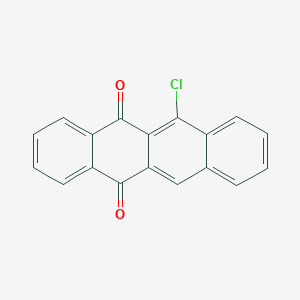

6-Chlorotetracene-5,12-dione

Description

Structure

3D Structure

Properties

CAS No. |

35058-43-6 |

|---|---|

Molecular Formula |

C18H9ClO2 |

Molecular Weight |

292.7 g/mol |

IUPAC Name |

6-chlorotetracene-5,12-dione |

InChI |

InChI=1S/C18H9ClO2/c19-16-11-6-2-1-5-10(11)9-14-15(16)18(21)13-8-4-3-7-12(13)17(14)20/h1-9H |

InChI Key |

VVOMFGWDAHLSJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=C2Cl)C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

Comprehensive Spectroscopic Elucidation Techniques

Spectroscopy offers a powerful, non-destructive window into the molecular identity and electronic environment of 6-Chlorotetracene-5,12-dione. Each method provides a unique piece of the structural puzzle.

Vibrational spectroscopy probes the characteristic frequencies at which the bonds within a molecule bend and stretch. For this compound, Fourier-Transform Infrared (FTIR) and Raman spectroscopy are expected to reveal several key features. The most prominent band in the FTIR spectrum would be the strong carbonyl (C=O) stretching vibration, characteristic of quinone systems, anticipated in the 1670-1680 cm⁻¹ region.

The aromatic nature of the tetracene core gives rise to a series of C=C stretching vibrations, typically observed in the 1450–1600 cm⁻¹ range. The presence of the chlorine substituent introduces a C-Cl stretching mode, which is expected to appear as a weaker band in the 1000–1100 cm⁻¹ region. Furthermore, the substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 700–900 cm⁻¹ fingerprint region.

Raman spectroscopy would provide complementary information, often highlighting the more symmetric vibrations of the molecule with reduced sensitivity to the polar carbonyl groups. researchgate.netrsc.org

Table 1: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of sp² C-H bonds. |

| Carbonyl (C=O) Stretch | 1670 - 1680 | Strong | Definitive band for the quinone moiety. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands corresponding to the fused ring system. |

| C-Cl Stretch | 1000 - 1100 | Weak-Medium | Characteristic of the aryl-halide bond. |

| Aromatic C-H Bend | 700 - 900 | Strong | Sensitive to the substitution pattern of the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is an unparalleled tool for mapping the connectivity of atoms in a molecule. uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR would provide definitive structural proof.

In the ¹H NMR spectrum, the nine aromatic protons are expected to be chemically distinct due to the molecule's asymmetry, giving rise to nine unique signals. These signals would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their precise chemical shifts and splitting patterns (doublets, triplets, etc.) determined by their proximity to the electron-withdrawing chlorine and carbonyl groups.

The ¹³C NMR spectrum is predicted to show 18 distinct signals, one for each carbon atom in the asymmetric structure. The two carbonyl carbons would be the most downfield, appearing around δ 180-185 ppm. The carbon atom directly attached to the chlorine (ipso-carbon) would be found around δ 130-140 ppm, with the remaining aromatic carbons resonating between δ 120-145 ppm. thieme-connect.de

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (9 protons) | 7.0 - 8.5 | Doublet, Triplet, Doublet of Doublets |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 185 |

| C-Cl | 130 - 140 |

| Aromatic C-H & C-C | 120 - 145 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through its fragmentation pattern. The calculated monoisotopic mass of this compound (C₁₈H₉ClO₂) is 292.0291 Da. A key diagnostic feature in its mass spectrum would be the isotopic signature of chlorine: the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of quinones under electron ionization is well-characterized. nist.gov The primary fragmentation pathway for this compound is expected to involve the sequential loss of two molecules of carbon monoxide (CO), leading to fragment ions at m/z [M-28]⁺ and [M-56]⁺. Another possible fragmentation would be the loss of a chlorine radical, resulting in a peak at m/z [M-35]⁺.

Table 4: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value (m/z) | Notes |

| Molecular Ion [M]⁺ (³⁵Cl) | 292.0291 | Monoisotopic mass for C₁₈H₉³⁵ClO₂. |

| Isotopic Peak [M+2]⁺ (³⁷Cl) | 294.0261 | Expected intensity is ~33% of the [M]⁺ peak. |

| Fragmentation [M-CO]⁺ | 264.0342 | Loss of the first carbonyl group. |

| Fragmentation [M-2CO]⁺ | 236.0393 | Loss of the second carbonyl group. |

| Fragmentation [M-Cl]⁺ | 257.0602 | Loss of the chlorine radical. |

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods define the individual molecule, X-ray crystallography reveals how these molecules arrange themselves in the solid state, which is critical for understanding the material's bulk properties.

The crystal packing of aromatic molecules is a delicate balance of competing intermolecular forces. While unsubstituted tetracene adopts a herringbone packing motif, the introduction of functional groups like halogens and carbonyls dramatically alters this arrangement. mit.eduwikipedia.org For this compound, the planar aromatic core, combined with the polar C=O groups and the halogen atom, is expected to favor a layered or slip-stacked structure. This arrangement facilitates greater π-orbital overlap between adjacent molecules compared to the edge-to-face interactions of a herringbone structure, driven by a combination of van der Waals forces and more specific intermolecular interactions. mit.eduresearchgate.net

The solid-state architecture of this compound is dictated by a hierarchy of non-covalent interactions.

π-π Stacking: The dominant interaction for large polycyclic aromatic hydrocarbons is π-π stacking. mdpi.com The molecules are expected to arrange in a cofacial manner, but with a significant lateral offset. This "slip-stacked" geometry is a common motif that minimizes the steric repulsion between electron clouds while maintaining attractive dispersion forces. semanticscholar.org The interplanar distance between the stacked tetracene cores is typically in the range of 3.4 to 3.8 Å.

Halogen Bonding: A highly directional and influential interaction is the halogen bond. nih.gov This occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. mdpi.commdpi.com In the case of this compound, the chlorine atom, covalently bonded to the electron-withdrawing aromatic ring, possesses a positive electrostatic potential on its outer surface, opposite to the C-Cl bond. nih.govyoutube.com This σ-hole can form an attractive, non-covalent bond with an electron-rich site, most likely the lone pair of a carbonyl oxygen on a neighboring molecule. The resulting C-Cl···O=C interaction acts as a specific directional force, guiding the molecules into a well-defined crystal lattice.

Influence of Chlorine on Unit Cell Parameters and Lattice Energies

Unit Cell Parameters:

The crystal structure of the unsubstituted tetracene-5,12-dione has been reported, providing a baseline for comparison. kab.ac.ug The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces, including van der Waals interactions and, in the case of chlorinated compounds, potential halogen bonding.

The introduction of a single chlorine atom is anticipated to alter the intermolecular interactions. The chlorine atom's electronegativity and size compared to a hydrogen atom will modify the electrostatic potential surface of the molecule. This can lead to changes in the preferred packing motif, potentially shifting from the typical herringbone structure of many acenes to a slip-stacked arrangement, which can enhance π-π overlap.

Evidence for such a structural modification comes from the study of 5,6,11,12-tetrachlorotetracene. In this molecule, the presence of four chlorine atoms induces a slip-stack packing arrangement, a departure from the herringbone packing of the parent tetracene. nankai.edu.cn This suggests that even a single chlorine atom in this compound could favor a deviation from the packing of the unsubstituted dione, leading to measurable changes in the unit cell dimensions (a, b, c) and angles (α, β, γ).

To illustrate the potential impact, the table below compares the unit cell parameters of the parent tetracene-5,12-dione with a hypothetical scenario for this compound, which would require experimental validation.

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| Tetracene-5,12-dione kab.ac.ug | Orthorhombic | 3.9566 | 12.2859 | 24.5014 | 90 | 90 | 90 | 1191.02 |

| This compound | Hypothetical | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Lattice Energies:

Lattice energy is a measure of the cohesive energy of a crystal and is directly related to the strength of the intermolecular forces. The introduction of a chlorine atom provides an additional site for intermolecular interactions. The potential for halogen bonding (Cl···O or Cl···π interactions) could lead to a significant increase in the lattice energy of this compound compared to its non-chlorinated counterpart.

Dynamic Structural Probes (e.g., Time-Resolved Spectroscopy, EPR)

Dynamic structural probes are powerful techniques for investigating the excited-state properties and transient species of molecules, providing insights that are not accessible through static crystallographic methods.

Time-Resolved Spectroscopy:

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence, can be employed to study the photophysical processes in this compound. Upon photoexcitation, the molecule transitions to an excited electronic state. The subsequent decay pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay, can be monitored on timescales ranging from femtoseconds to microseconds.

The presence of the chlorine atom can influence these dynamics through the "heavy-atom effect." This effect enhances spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state to the triplet manifold. This would be observable as a faster decay of the singlet emission and a more efficient population of the triplet state. Comparing the excited-state lifetimes and transient spectra of this compound with those of the parent tetracene-5,12-dione would allow for a direct assessment of the heavy-atom effect of chlorine in this system.

Electron Paramagnetic Resonance (EPR):

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radical ions and triplet states. While this compound in its ground state is diamagnetic (no unpaired electrons) and therefore EPR-silent, its radical ions or photo-generated triplet state can be studied by EPR.

Radical Ions: Chemical or electrochemical oxidation or reduction of this compound would generate the corresponding radical cation or anion. The EPR spectrum of these species would provide information about the distribution of the unpaired electron spin density over the molecule. The hyperfine coupling of the unpaired electron with the magnetic nuclei (¹H and ¹³C, and potentially ³⁵/³⁷Cl) would reveal the extent of delocalization of the radical's molecular orbital. The presence of the chlorine atom would likely perturb this spin density distribution compared to the radical ions of the unsubstituted tetracene-5,12-dione.

Triplet State: The photo-generated triplet state of this compound, populated via intersystem crossing, is a paramagnetic species with two unpaired electrons. Its EPR spectrum, often studied in frozen solutions or single crystals, is characterized by the zero-field splitting parameters (D and E), which are sensitive to the electronic structure and geometry of the triplet state. A comparison of the D and E values for this compound and its parent compound would provide insights into how the chlorine substituent affects the triplet state's electronic properties.

Electronic and Photophysical Properties of 6 Chlorotetracene 5,12 Dione

Absorption and Emission Characteristics of Halogenated Quinones

The introduction of halogen atoms into the molecular structure of quinones can significantly alter their absorption and emission properties. These changes are rooted in the electronic perturbations induced by the halogen substituents, which affect the energy levels of the frontier molecular orbitals.

Electronic Transitions and Absorption Spectra Profiling

The electronic absorption spectra of quinones are characterized by transitions between different molecular orbitals, primarily π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, originate from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (associated with the oxygen atoms of the carbonyl groups) to an antibonding π* orbital.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

Upon absorption of light, an excited molecule can relax through various radiative and non-radiative pathways. Fluorescence is the emission of a photon from a singlet excited state, while phosphorescence is emission from a triplet excited state. The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state.

The presence of a heavy atom like chlorine can influence the rates of both radiative and non-radiative decay processes. Specifically, the heavy-atom effect is known to enhance intersystem crossing (the transition from a singlet to a triplet state), which can lead to a decrease in the fluorescence quantum yield and an increase in the phosphorescence quantum yield. However, without specific experimental measurements for 6-Chlorotetracene-5,12-dione, it is challenging to provide precise values for its quantum yields and lifetimes.

Table 1: Hypothetical Photophysical Data for Halogenated Tetracene-5,12-diones (Note: The following table is illustrative and based on general principles, as specific experimental data for this compound is not available in the searched resources.)

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

|---|---|---|---|---|

| Tetracene-5,12-dione | ~470 | ~500 | >0.1 | >1 |

| This compound | ~475 | ~510 | <0.1 | <1 |

Effect of Halogenation on Optoelectronic Band Gaps

The optoelectronic band gap is a crucial parameter for semiconductor materials, as it determines the energy required to excite an electron from the valence band to the conduction band. In molecular systems, this corresponds to the HOMO-LUMO gap. Halogenation is a well-established strategy for tuning the band gap of organic semiconductors.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound are critical for its potential use in electronic devices, as they determine its ability to accept and donate electrons.

Cyclic Voltammetry and Square Wave Voltammetry Studies

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to investigate the redox behavior of chemical species. By measuring the current response to a varying potential, these methods can determine the reduction and oxidation potentials of a compound. For a molecule like this compound, the quinone moiety is expected to undergo reversible or quasi-reversible reduction processes.

The presence of the electron-withdrawing chlorine atom would likely make the reduction of the quinone core more favorable (i.e., occur at a less negative potential) compared to the unsubstituted tetracene-5,12-dione. This is because the chlorine atom helps to stabilize the resulting anion. While specific CV or SWV data for this compound is not available in the searched literature, the expected trend would be an anodic shift in the reduction potentials upon chlorination.

Table 2: Anticipated Redox Potentials for this compound (Note: This table is predictive and based on known electronic effects of halogen substituents, as specific experimental data is not available.)

| Compound | First Reduction Potential (V vs. Fc/Fc+) | Second Reduction Potential (V vs. Fc/Fc+) |

|---|---|---|

| Tetracene-5,12-dione | More Negative | More Negative |

Investigation of Electron Affinity and Ionization Potential

The electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that correspond to the energy released when an electron is added to a neutral molecule and the energy required to remove an electron from a neutral molecule, respectively. In the context of solid-state physics, these are related to the positions of the LUMO and HOMO levels.

The electron affinity is directly related to the reduction potential, while the ionization potential is related to the oxidation potential. An increase in the electron-withdrawing character of a substituent generally leads to an increase in the electron affinity and ionization potential. Therefore, it is anticipated that this compound would possess a higher electron affinity and a higher ionization potential than the parent tetracene-5,12-dione. These properties are crucial for determining the efficiency of charge injection and transport in organic electronic devices.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. For 6-chlorotetracene-5,12-dione, these calculations can elucidate the influence of its specific chemical structure—the extended aromatic system of tetracene combined with electron-withdrawing quinone and chloro substituents—on its electronic properties.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A key aspect of this analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity and stability.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -0.2003 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.115 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 0.084 | Energy difference between HOMO and LUMO |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the excited states of molecules. rsc.orgrsc.org This method can predict the energies of electronic transitions, which correspond to the absorption of light, and provide insights into the nature of these transitions (e.g., π-π* or n-π*). For this compound, TD-DFT calculations could be employed to simulate its UV-visible absorption spectrum. Such simulations would help in understanding the origin of the absorption bands and how the chloro substituent influences the photophysical properties of the tetracene-5,12-dione chromophore. The results of TD-DFT calculations are crucial for designing molecules with specific light-absorbing properties for applications in areas such as organic photovoltaics and photochemistry.

Computational methods can also be used to predict various spectroscopic signatures of this compound, which can be invaluable for its characterization. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra. This allows for the assignment of specific peaks in the experimental spectra to the corresponding vibrational modes of the molecule. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the compound. The comparison between calculated and experimental spectra can provide a high level of confidence in the molecular structure.

Molecular Dynamics Simulations for Structural Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions in various environments. researchgate.netnsf.gov

In solution, molecules like this compound are not static. MD simulations can be used to model their dynamic behavior, including conformational changes and interactions with solvent molecules. Aromatic molecules of this type often exhibit a tendency to aggregate in solution via π-π stacking. MD simulations can be employed to investigate the thermodynamics and kinetics of this aggregation process. By simulating a system containing multiple molecules of this compound, it is possible to observe the formation of dimers and larger aggregates and to analyze the preferred stacking geometries and the strength of the intermolecular interactions.

The arrangement of molecules in the solid state is critical in determining the material's properties. MD simulations, often in conjunction with solid-state DFT, can be used to predict the crystal packing of this compound. These simulations can identify the most stable crystal polymorphs and provide a detailed picture of the intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the chlorine atom, that govern the crystal structure. Understanding the crystal packing is essential for predicting and controlling the charge transport properties of the material in organic electronic devices.

In Silico Approaches for Structure-Property Relationship Elucidation

Theoretical and computational investigations play a pivotal role in understanding and predicting the behavior of novel organic molecules. For this compound, in silico approaches offer a powerful toolkit to elucidate the intricate relationships between its molecular structure and its resulting electronic properties. These methods enable the rational design of new derivatives with tailored functionalities and the efficient exploration of vast chemical spaces for potential applications in organic electronics.

Rational Design Principles for Tailored Electronic Properties

The electronic properties of this compound are fundamentally governed by its molecular architecture. The tetracene-5,12-dione core provides a conjugated system, while the chloro-substituent introduces electronic perturbations that can be strategically manipulated to fine-tune its characteristics. Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting how structural modifications will impact the electronic behavior of the molecule. scielo.org.mx

The primary electronic properties of interest for organic semiconductors include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the resulting HOMO-LUMO gap. These parameters are critical in determining the charge injection and transport capabilities of a material. The introduction of electron-withdrawing or electron-donating groups at various positions on the tetracene framework can significantly alter these energy levels. For instance, the existing chlorine atom, being electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels compared to the parent tetracene-5,12-dione.

Rational design principles for tailoring the electronic properties of this compound derivatives would involve a systematic in silico study of various functionalization strategies. This would entail:

Substitution Position: Investigating the effect of placing additional substituents at different available positions on the aromatic rings. The regiochemistry of substitution can have a profound impact on the molecular orbital distribution and energy levels.

Nature of Substituents: Evaluating a range of functional groups with varying electronic effects. Electron-donating groups (e.g., alkoxy, amino) would be expected to raise the HOMO and LUMO levels, while additional electron-withdrawing groups (e.g., cyano, nitro) would lower them further. Halogenation with different halogens (e.g., fluorine, bromine) can also be explored to modulate the electronic properties through inductive and resonance effects. researchgate.net

Molecular Geometry: Analyzing the impact of substituents on the planarity of the molecule. Steric hindrance between bulky groups can induce twisting of the tetracene backbone, which in turn affects the extent of π-conjugation and, consequently, the electronic properties.

A hypothetical computational study could generate data on the predicted electronic properties of various derivatives, as illustrated in the interactive table below. Such a systematic approach allows for the identification of promising candidates with electronic properties tailored for specific applications, such as n-type or p-type semiconductors in organic field-effect transistors (OFETs).

Table 1: Predicted Electronic Properties of Hypothetical this compound Derivatives

| Derivative | Substituent | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Parent | -Cl | 6 | -6.25 | -3.80 | 2.45 |

| Derivative A | -OCH₃ | 2 | -6.05 | -3.65 | 2.40 |

| Derivative B | -CN | 2 | -6.40 | -4.00 | 2.40 |

| Derivative C | -F | 7 | -6.30 | -3.85 | 2.45 |

| Derivative D | -NH₂ | 1 | -5.90 | -3.50 | 2.40 |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated in a computational study. It is not based on experimentally verified results.

Virtual Screening and Combinatorial Library Design for Derivatization

Building upon the principles of rational design, virtual screening and combinatorial library design offer a high-throughput approach to discover novel derivatives of this compound with optimized properties. mdpi.comrsc.org This methodology involves the computational generation and evaluation of a large number of candidate molecules, enabling a more comprehensive exploration of the chemical space. rsc.orgtue.nl

The process typically begins with the definition of a core scaffold, in this case, this compound, and a set of variable substitution sites and functional groups (R-groups). A virtual combinatorial library is then constructed by systematically combining these building blocks. rsc.orgresearchgate.net For example, one could define several positions on the tetracene backbone as points for derivatization and select a diverse set of chemical moieties to attach at these positions.

Once the virtual library is generated, a multi-step screening process is employed to identify the most promising candidates:

Initial Filtering: The library is first filtered based on fundamental physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of rotatable bonds, to ensure drug-likeness or material processability criteria are met.

Property Prediction: For the remaining molecules, quantum chemical calculations, often at a lower level of theory for computational efficiency, are used to predict key electronic properties like the HOMO-LUMO gap. scispace.com

Advanced Screening: A smaller subset of promising candidates is then subjected to more accurate, high-level computational analysis to refine the predicted properties and investigate other relevant parameters, such as charge mobility and solid-state packing.

This high-throughput virtual screening (HTVS) approach significantly accelerates the discovery of new organic materials by prioritizing synthetic efforts on the most promising candidates. mdpi.com The outcome of such a screening campaign can be visualized in a data table that ranks derivatives based on a desired set of properties.

Table 2: Illustrative Virtual Screening Results for a Combinatorial Library of this compound Derivatives

| Candidate ID | R-Group 1 (Position 2) | R-Group 2 (Position 8) | Predicted HOMO-LUMO Gap (eV) | Predicted Electron Affinity (eV) | Predicted Ionization Potential (eV) |

| CTD-001 | -H | -H | 2.45 | 3.80 | 6.25 |

| CTD-002 | -CF₃ | -H | 2.55 | 4.10 | 6.65 |

| CTD-003 | -H | -NO₂ | 2.50 | 4.05 | 6.55 |

| CTD-004 | -OCH₃ | -OCH₃ | 2.35 | 3.55 | 5.90 |

| CTD-005 | -CN | -CN | 2.60 | 4.20 | 6.80 |

Note: The data in this table is for illustrative purposes to demonstrate the output of a virtual screening workflow. It is not based on actual computational results for this specific library.

Through these in silico strategies, researchers can systematically navigate the vast chemical landscape of this compound derivatives to identify novel compounds with tailored electronic properties for advanced material applications.

Applications in Advanced Materials Science and Devices

Organic Semiconductor Functionality

The performance of organic semiconductors is intrinsically linked to their ability to transport charge carriers, a property that is highly dependent on the molecular structure and solid-state packing. The introduction of chlorine into the tetracene backbone is anticipated to significantly modulate these characteristics.

Investigation of Charge Transport Properties in Films and Single Crystals

While specific studies on the charge transport properties of 6-chlorotetracene-5,12-dione are not extensively reported, research on analogous chlorinated tetracene derivatives offers valuable insights. For instance, the related compound 5,6,11,12-tetrachlorotetracene has been synthesized and its crystal structure reveals a slip-stacked arrangement, a packing motif that is often conducive to efficient charge transport. researchgate.net In contrast to the herringbone packing typical of unsubstituted tetracene, this slip-stacking is believed to be favored by the electrostatic interactions introduced by the chlorine substituents. researchgate.net It is plausible that this compound would also exhibit a packing structure influenced by the presence of the chlorine atom and the dione functionality, which would in turn dictate its charge transport characteristics in both thin-film and single-crystal forms.

Role of Chlorine Substitution in Enhancing Charge Carrier Mobility

The substitution of hydrogen with chlorine atoms in acenes has been demonstrated to be an effective strategy for enhancing charge carrier mobility. Theoretical predictions suggest that forming face-to-face π-stacks at the molecular level can increase charge-carrier mobility due to enhanced electronic couplings. researchgate.net In the case of 5,6,11,12-tetrachlorotetracene, the chlorine atoms facilitate a slip-stack packing that promotes strong intermolecular electronic interactions. researchgate.net This structural modification leads to impressive charge transport properties, with single-crystal field-effect transistors exhibiting p-type behavior and a high field-effect mobility. researchgate.net It is therefore reasonable to hypothesize that the chlorine substituent in this compound plays a similar role in promoting a favorable molecular arrangement for efficient charge transport, potentially leading to high charge carrier mobility.

Performance Evaluation in Organic Field-Effect Transistors (OFETs)

The efficacy of an organic semiconductor is often benchmarked by its performance in an Organic Field-Effect Transistor (OFET). Based on studies of chlorinated tetracenes, this compound is a promising candidate for application as the active material in OFETs. For example, single-crystal OFETs based on 5,6,11,12-tetrachlorotetracene have demonstrated a field-effect mobility of 1.7 cm²/V·s, which is among the higher values reported for organic transistors. researchgate.net This high performance is attributed to the beneficial molecular packing induced by chlorination. researchgate.net Should this compound adopt a similarly favorable solid-state structure, it could also exhibit excellent performance characteristics in OFET devices.

Table 1: OFET Performance of a Related Chlorinated Tetracene

| Compound | Device Type | Mobility (cm²/V·s) | On/Off Ratio |

| 5,6,11,12-tetrachlorotetracene | Single-Crystal OFET | 1.7 | - |

Data for 5,6,11,12-tetrachlorotetracene is presented as a proxy for the potential performance of chlorinated tetracene derivatives. researchgate.net

Optoelectronic Device Integration

The electronic and optical properties of organic molecules can be tailored through chemical modification, opening up possibilities for their use in a variety of optoelectronic devices. The introduction of a chlorine atom and carbonyl groups to the tetracene core in this compound is expected to influence its absorption and emission properties, making it a candidate for such applications.

Potential in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Light-Emitting Applications and Fluorescent Probes

The fluorescence properties of tetracene and its derivatives are well-documented. The introduction of substituents can significantly alter the emission wavelength and quantum yield. The specific effects of the chloro and dione functionalities on the photoluminescence of the tetracene core in this compound would need to be experimentally determined. Depending on its emission characteristics and environmental sensitivity, this compound could potentially be explored for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe for sensing applications.

Future Research Directions and Unaddressed Challenges

Development of Scalable and Environmentally Benign Synthetic Routes

A significant hurdle for the widespread application of many novel organic semiconductors, including 6-chlorotetracene-5,12-dione, is the development of synthetic protocols that are not only efficient but also scalable and environmentally friendly. Current synthetic strategies for related tetracene-5,12-diones often involve multi-step procedures with potentially harsh reagents and solvents. Future research should focus on developing synthetic routes that offer high yields, utilize greener solvents, reduce the number of synthetic steps, and are amenable to large-scale production. One potential avenue for exploration is the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for the synthesis of tetracene-5,12-dione from benzocyclobutenes and naphthoquinone. researchgate.net

Key Research Objectives:

Catalytic C-H Activation: Investigating direct C-H chlorination of the tetracene-5,12-dione core to avoid pre-functionalization steps.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound to enhance scalability and safety.

Biocatalysis: Exploring enzymatic routes for key synthetic transformations to improve the environmental footprint of the synthesis.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established for related compounds. | Scalability issues, potentially harsh conditions, waste generation. |

| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields. researchgate.net | Specialized equipment required, scalability can be a concern. |

| Flow Chemistry | High scalability, improved safety and control, potential for automation. | Higher initial setup costs, requires process optimization. |

| Catalytic C-H Activation | Atom-economical, reduces synthetic steps. | Selectivity can be challenging, catalyst development needed. |

Exploration of Novel Halogenation Patterns and Multi-functionalized Derivatives

The introduction of a chlorine atom at the 6-position of tetracene-5,12-dione significantly influences its electronic properties. Future research should systematically explore the impact of different halogenation patterns on the molecular and electronic structure. For instance, perfluorination has been shown to increase ionization potentials and electron affinities in oligoacenes, which could reduce the injection barrier for electrons in electronic devices. acs.org Investigating di- or tri-halogenated derivatives, as well as the introduction of other halogens like bromine or iodine, could lead to a fine-tuning of the material's properties.

Furthermore, the synthesis of multi-functionalized derivatives, incorporating both halogen atoms and other functional groups (e.g., alkyl or alkoxy chains), could provide a powerful tool to control the solid-state packing and, consequently, the charge transport characteristics. figshare.comresearchgate.net For example, alkyl substitution on a partially fluorinated tetracene has been predicted to lead to a simple π-stacking motif with high electron mobility. figshare.com

Potential Multi-functionalized Derivatives for Investigation:

6-Chloro-x-alkoxytetracene-5,12-dione

6,13-Dichlorotetracene-5,12-dione

6-Bromo-13-chlorotetracene-5,12-dione

In-Depth Mechanistic Studies of Charge Transport and Exciton (B1674681) Dynamics

A fundamental understanding of charge transport and exciton dynamics is crucial for optimizing the performance of devices based on this compound. Theoretical studies, employing methods like density functional theory (DFT), can provide valuable insights into key parameters such as reorganization energy and electronic coupling, which govern charge mobility. e-asct.orgresearchgate.net Experimental characterization of thin films and single crystals will be essential to validate these theoretical predictions.

The study of exciton dynamics, particularly processes like singlet fission, is another critical research avenue. rsc.orgnih.gov Singlet fission, the process where one singlet exciton splits into two triplet excitons, has the potential to significantly enhance the efficiency of organic solar cells. rsc.org The influence of the chlorine substituent and the quinone moieties on the energetics and kinetics of singlet fission in the tetracene core warrants detailed investigation using time-resolved spectroscopy. rsc.org

Key Parameters for Investigation:

| Parameter | Significance for Device Performance |

| Reorganization Energy | Lower values are generally desirable for higher charge mobility. researchgate.net |

| Electronic Coupling | Stronger coupling between adjacent molecules facilitates charge transport. |

| Singlet and Triplet Exciton Energies | Crucial for determining the feasibility and efficiency of singlet fission. |

| Exciton Diffusion Length | A longer diffusion length allows excitons to reach a dissociating interface. |

Integration into Heterojunction Architectures and Hybrid Materials

The performance of organic electronic devices is often dictated by the interfaces between different materials. Therefore, a key research direction is the integration of this compound into various heterojunction architectures. This includes organic/organic heterojunctions with other organic semiconductors, as well as organic/inorganic heterojunctions with materials like crystalline silicon or transition metal dichalcogenides. rsc.orgacs.org The energy level alignment at these interfaces will be a critical factor determining device efficiency. rsc.org

The development of hybrid materials, where this compound is blended with polymers or incorporated into metal-organic frameworks (MOFs), could also lead to novel functionalities and improved device stability. Organic cocrystals formed with donor-acceptor constituents can also exhibit unique physical features. researchgate.net

Potential Heterojunction and Hybrid Material Concepts:

Organic Photovoltaics: Bilayer or bulk heterojunction solar cells with donor-acceptor architectures.

Organic Field-Effect Transistors (OFETs): As the active layer in p-type, n-type, or ambipolar transistors. bit.edu.cn

Hybrid Photodetectors: Combining this compound with inorganic nanomaterials for broadband light detection.

Addressing Long-Term Stability and Device Degradation Mechanisms

A major challenge for the commercialization of organic electronics is the long-term stability of the materials and devices. researchgate.net Organic semiconductors, including tetracene derivatives, can be susceptible to degradation upon exposure to ambient conditions, such as oxygen, moisture, and light. nih.govresearchgate.net The presence of the electron-withdrawing quinone groups in this compound may influence its intrinsic stability.

Systematic studies are needed to understand the degradation mechanisms of this compound in thin films and in operating devices. This involves identifying the chemical and physical changes that occur over time and correlating them with device performance degradation. nih.gov Encapsulation strategies and the development of intrinsically more stable derivatives will be crucial for improving the operational lifetime of devices based on this material. The degradation of tetracene can lead to the formation of ditetracene, which is transparent to solar radiation, a factor to consider in device design. researchgate.net Photodegradation can also proceed through oxygen-independent pathways like photodimerization. oregonstate.eduacs.orgnsf.gov

Approaches to Enhance Stability:

Inert Atmosphere Processing and Encapsulation: To minimize exposure to oxygen and moisture.

Molecular Design: Introducing bulky side groups to sterically hinder reactions with atmospheric components.

Interface Engineering: Using passivation layers to protect the active material.

Q & A

Q. Answer :

- Protocol standardization : Document reaction conditions (e.g., inert atmosphere, solvent purity) and equipment calibration (e.g., NMR spectrometers) .

- Open data sharing : Deposit raw spectral files in repositories (e.g., Zenodo) for peer validation .

- Collaborative validation : Partner with independent labs to replicate key findings (e.g., anticancer activity) .

Ethical note : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.